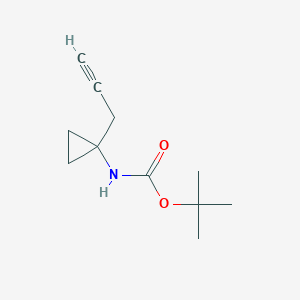![molecular formula C11H12N2O3 B15243886 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moietyThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and makes it a versatile building block for the synthesis of bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(2-oxopyrrolidin-1-yl)benzoic acid: Similar structure but with different substitution patterns.
4-[(2R)-2-(aminomethyl)-2-(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(1-ethylpropyl)amino]benzoic acid: Another derivative with additional functional groups.
Uniqueness
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16) |
InChI-Schlüssel |
WENGAMBTEGLUFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)







![1-[(6-Methylpyridin-3-YL)methyl]-1H-imidazol-2-amine](/img/structure/B15243862.png)

![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)

